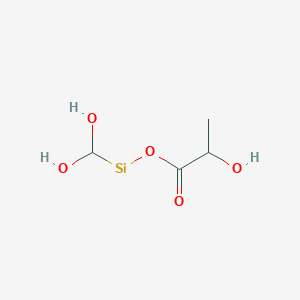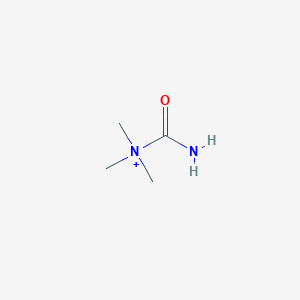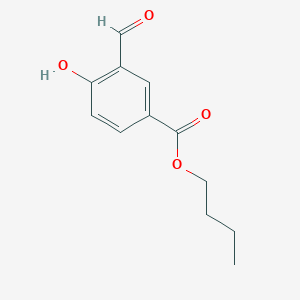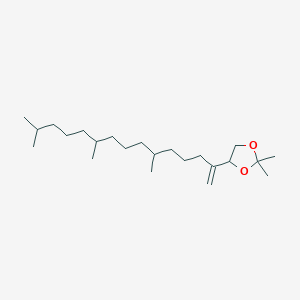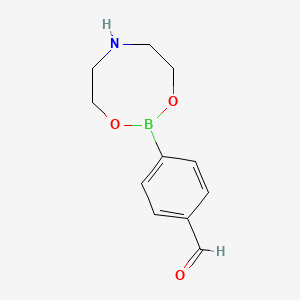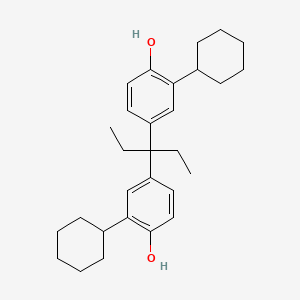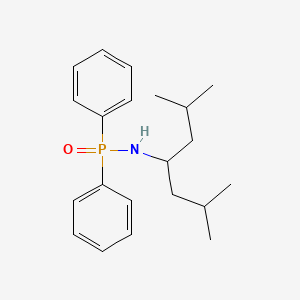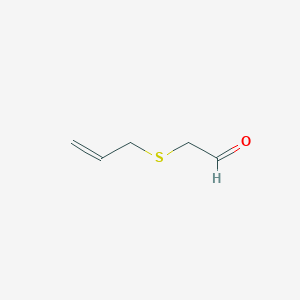
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C11H24O6Si. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various industrial applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- typically involves the reaction of 2-methoxyethanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 90°C for about 2 hours, and the water produced during the reaction is removed by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of paints, inks, and cleaners due to its eco-friendly properties.
作用機序
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to its ability to undergo oxidation, reduction, and substitution reactions.
類似化合物との比較
Similar Compounds
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound has a similar structure but includes a silicon atom and an ethenyl group.
Bis(2-methoxyethoxy)methane: Used in similar applications and has comparable chemical properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is unique due to its multiple ether linkages, which provide it with distinct chemical stability and reactivity. Its eco-friendly nature makes it a preferred choice in various industrial applications.
特性
CAS番号 |
140454-79-1 |
|---|---|
分子式 |
C13H28O8 |
分子量 |
312.36 g/mol |
IUPAC名 |
1-methoxy-2-[tris(2-methoxyethoxy)methoxy]ethane |
InChI |
InChI=1S/C13H28O8/c1-14-5-9-18-13(19-10-6-15-2,20-11-7-16-3)21-12-8-17-4/h5-12H2,1-4H3 |
InChIキー |
ONZPTGJVWTVTMO-UHFFFAOYSA-N |
正規SMILES |
COCCOC(OCCOC)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
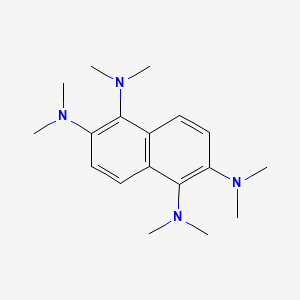

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
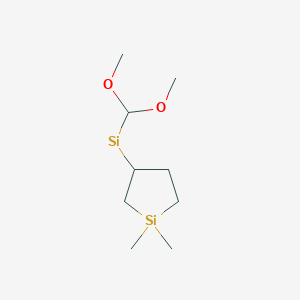
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)
